6-[2-fluoroethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-N-methyl-5-[3-[4-(2,2,2-trifluoroacetyl)piperazine-1-carbonyl]phenyl]-1-benzofuran-3-carboxamide
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Overview
Description
Preparation Methods
The synthetic routes for US10087167, Compound 4001 involve the substitution of benzofurans with secondary benzamide . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the substitution reaction. Industrial production methods for this compound are not explicitly detailed in the available literature, but they likely follow standard pharmaceutical synthesis protocols involving multiple steps of purification and quality control .
Chemical Reactions Analysis
US10087167, Compound 4001 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
US10087167, Compound 4001 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying benzofuran derivatives and their chemical properties.
Biology: It is used in research related to hepatitis C virus and its inhibition.
Medicine: It has potential therapeutic applications in treating hepatitis C virus-associated diseases.
Industry: It may be used in the development of antiviral drugs
Mechanism of Action
The mechanism of action of US10087167, Compound 4001 involves its interaction with the hepatitis C virus core protein messenger RNA . This interaction inhibits the replication of the virus, thereby reducing the viral load in infected individuals. The molecular targets and pathways involved include the inhibition of viral RNA synthesis and the disruption of viral protein assembly .
Comparison with Similar Compounds
US10087167, Compound 4001 is unique due to its specific substitution pattern on the benzofuran ring, which enhances its antiviral activity. Similar compounds include:
6,7-dihydropyrido[2,1-A]phthalazin-2-ones: Used for the treatment and prophylaxis of hepatitis B virus infection.
1-substituted pyrimidine N-nucleoside analogs: Used for antiviral treatment.
These compounds share similar antiviral properties but differ in their chemical structures and specific targets .
Properties
Molecular Formula |
C32H29F5N4O6S |
---|---|
Molecular Weight |
692.7 g/mol |
IUPAC Name |
6-[2-fluoroethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-N-methyl-5-[3-[4-(2,2,2-trifluoroacetyl)piperazine-1-carbonyl]phenyl]-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C32H29F5N4O6S/c1-38-29(42)27-24-17-23(20-4-3-5-21(16-20)30(43)39-12-14-40(15-13-39)31(44)32(35,36)37)25(41(11-10-33)48(2,45)46)18-26(24)47-28(27)19-6-8-22(34)9-7-19/h3-9,16-18H,10-15H2,1-2H3,(H,38,42) |
InChI Key |
QALVUUHEMYLFBN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(OC2=CC(=C(C=C21)C3=CC(=CC=C3)C(=O)N4CCN(CC4)C(=O)C(F)(F)F)N(CCF)S(=O)(=O)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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